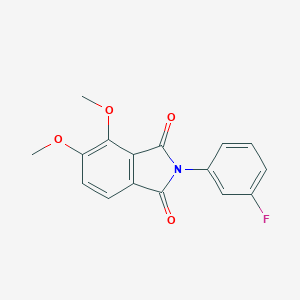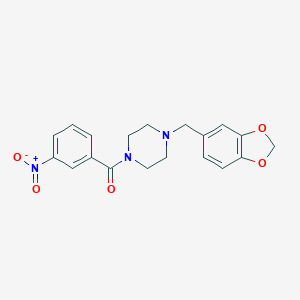
2-(3-fluorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-fluorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research. The synthesis method of this compound is relatively simple, and it can be easily obtained through a few steps. The aim of
Scientific Research Applications
Antiprotozoal Activity
The indazole scaffold, which is structurally similar to the compound , has been utilized in the synthesis of derivatives with significant antiprotozoal activity . These compounds have shown effectiveness against protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The presence of electron-withdrawing groups on the phenyl ring, such as the fluorine atom in 2-(3-fluorophenyl)-4,5-dimethoxyisoindole-1,3-dione, is believed to enhance this activity.
Antibacterial Applications
Sulfonamides, which share a common aromatic and amine structure with our compound, have been used as antibacterial drugs for decades . The fluorine substitution on the phenyl ring can potentially increase the efficacy of these compounds due to its electronegative nature, influencing the interaction with bacterial enzymes.
Anticancer Research
Indazole derivatives, including those with substitutions similar to 2-(3-fluorophenyl)-4,5-dimethoxyisoindole-1,3-dione, have been explored for their anticancer properties . The modification of the indazole ring system, particularly with methoxycarbonyl and halogen groups, has shown promising results in inhibiting cancer cell growth.
Cheminformatic Analysis
The compound’s structure allows for extensive cheminformatic analysis to predict its biological activity and interaction with various biomolecules . This is crucial in drug design and discovery, where computational models can save time and resources in the early stages of research.
Physicochemical Property Analysis
Density Functional Theory (DFT) studies have been conducted on similar compounds to calculate and analyze their molecular structure, electrostatic potential, and frontier molecular orbitals . These studies are essential for understanding the physicochemical properties and reactivity of the compound.
Synthesis of New Derivatives
The compound serves as a precursor for the synthesis of new derivatives with potential biological activities . By reacting with different benzaldehydes, researchers can create a variety of compounds for further pharmacological evaluation.
properties
IUPAC Name |
2-(3-fluorophenyl)-4,5-dimethoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO4/c1-21-12-7-6-11-13(14(12)22-2)16(20)18(15(11)19)10-5-3-4-9(17)8-10/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJGJRQVPOWFEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC=C3)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(4-Chlorophenyl)acetyl]-6-(4-ethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B440707.png)
![6-anthracen-9-yl-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B440709.png)


![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B440749.png)
![N-Cyclohexyl-8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B440759.png)
![4-[({2-[4-(3-fluorobenzoyl)-1-piperazinyl]ethyl}amino)methylene]-2-{4-nitrophenyl}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440763.png)
![9,9-Dimethyl-5-(2-methylpropanoyl)-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B440769.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B440772.png)
![2-(4-nitrophenyl)-5-phenyl-4-[(E)-{[2-(4-propanoylpiperazin-1-yl)ethyl]imino}methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B440780.png)
![1,3-dimethyl-5-[(2-phenoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B440788.png)


![Methyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B440799.png)